2-Bromo-3-methoxybenzyl bromide
Overview
Description
2-Bromo-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Bromo-3-methoxybenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are other organic compounds, particularly those that can undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophilic carbon of the this compound, resulting in the replacement of the bromide group .
Biochemical Pathways
This compound is often used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the process of nucleophilic substitution . The specific products depend on the nucleophile used in the reaction.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and selectivity of the reaction can be influenced by the choice of catalyst, the base, and the solvent, as well as the reaction temperature and time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzyl bromide typically involves the bromination of 3-methoxybenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-methoxybenzyl bromide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
3-Methoxybenzyl bromide: Lacks the bromine atom at the second position, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzyl bromide: Has the methoxy group at the fifth position, which can affect the compound’s reactivity and selectivity.
Uniqueness: 2-Bromo-3-methoxybenzyl bromide is unique due to the specific positioning of the bromine and methoxy groups, which provides distinct reactivity patterns and makes it suitable for specialized applications in organic synthesis and research.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDXRBBORUXGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561697 | |
Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113172-87-5, 128828-86-4 | |
Record name | 2-Bromo-1-(bromomethyl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methoxybenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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